molecular formula C21H21N3O6S B11204226 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2,3-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11204226
M. Wt: 443.5 g/mol
InChI Key: NCNVYXRJZKEDGF-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system, methoxy groups, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as tetrahydrofuran and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen atoms from the dioxido groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can lead to the formation of simpler benzamide derivatives.

Scientific Research Applications

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antibacterial effects by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Shares the benzamide core but lacks the thieno[3,4-c]pyrazole ring.

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of 2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its combination of the thieno[3,4-c]pyrazole ring with the benzamide and methoxyphenyl groups

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O6S/c1-28-14-9-7-13(8-10-14)24-20(16-11-31(26,27)12-17(16)23-24)22-21(25)15-5-4-6-18(29-2)19(15)30-3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

NCNVYXRJZKEDGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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